3-amino-N-(2-aminoethyl)-2-methylbenzamide
Overview
Description
The compound “3-amino-N-(2-aminoethyl)-2-methylbenzamide” is a complex organic molecule. It likely contains an amide group (-CONH2) and an amino group (-NH2), which are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through methods like the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis and Characterization : The compound has been used in various chemical synthesis processes. For instance, it has been involved in the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, highlighting its utility in creating compounds with potential applications in metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019). Similarly, it has been used in the synthesis of chlorantraniliprole, demonstrating its role in forming intermediate compounds (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
Pharmacological Research
- Inhibitor Studies and DNA Repair : The compound has been studied as an inhibitor of poly(ADP-ribose) synthesis. Studies have investigated its effects on DNA repair, particularly in cells damaged by methyl methane sulfonate, revealing complex cellular effects and questioning the specificity of its role in DNA repair processes (J. Cleaver, K. Milam, & W. Morgan, 1985).
Material Science and Environmental Applications
- Adsorbent Material Development : Research has been conducted on using derivatives of this compound in creating adsorbent materials. For instance, a study describes the impregnation of N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide into hydrous zirconium oxide for removing Ni(II) from aqueous solutions, showcasing its potential in environmental cleanup and water purification (N. Rahman & M. Nasir, 2019).
Analytical Chemistry
- Analytical Techniques : The compound has been utilized in analytical chemistry, particularly in mass spectrometry. It has been used to derivatize N-linked carbohydrates, enhancing the analysis of complex biological samples (D. Harvey, 2000).
Chemical Safety and Stability
- Thermal Stability Studies : Research on the thermal stability of related compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) has been conducted to understand their safety and stability characteristics (Yunbo Cong & Chunsheng Cheng, 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, such as inhibiting or activating enzymatic activity, modulating signal transduction pathways, or altering cellular structures .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell growth, apoptosis, and signal transduction .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, including altering gene expression, modulating cellular signaling, and affecting cell growth and survival .
Action Environment
The action, efficacy, and stability of 3-amino-N-(2-aminoethyl)-2-methylbenzamide can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, and the temperature.
Properties
IUPAC Name |
3-amino-N-(2-aminoethyl)-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-8(3-2-4-9(7)12)10(14)13-6-5-11/h2-4H,5-6,11-12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBICGOYFPUPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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